molecular formula C20H26N2O4P2 B026432 (Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate) CAS No. 103597-89-3

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate)

Cat. No. B026432
M. Wt: 420.4 g/mol
InChI Key: HDBPLTLOJQFMMX-UHFFFAOYSA-N
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Description

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate), commonly known as DPPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPPH has been studied extensively for its ability to act as a radical scavenger, which makes it useful in various fields, including medicine and agriculture.

Mechanism Of Action

The mechanism of action of DPPH involves its ability to scavenge free radicals and prevent oxidative damage. DPPH acts as a radical scavenger by donating an electron to the free radical, which neutralizes its reactivity and prevents it from causing damage to cells and tissues.

Biochemical And Physiological Effects

DPPH has been found to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has also been found to possess neuroprotective properties, which make it useful in the treatment of various neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using DPPH in lab experiments is its ability to act as a radical scavenger, which makes it useful in various assays that measure antioxidant activity. However, one of the limitations of using DPPH is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of DPPH, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, the synthesis of new derivatives of DPPH with improved properties and reduced toxicity is an area of active research. Finally, the development of new assays that measure the antioxidant activity of DPPH and its derivatives is an area of ongoing research.

Synthesis Methods

The synthesis of DPPH involves the reaction between diphenylphosphinic acid and hydrazine hydrate, followed by the reaction with di-2-propenylphosphinic acid. The resulting product is a white crystalline powder that is soluble in polar solvents such as water and ethanol.

Scientific Research Applications

DPPH has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, DPPH has been found to possess antioxidant properties, which make it useful in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. In agriculture, DPPH has been used as a pesticide due to its ability to scavenge free radicals and prevent oxidative damage in plants. In material science, DPPH has been used as a radical initiator in the synthesis of polymers.

properties

CAS RN

103597-89-3

Product Name

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinate)

Molecular Formula

C20H26N2O4P2

Molecular Weight

420.4 g/mol

IUPAC Name

bis(prop-2-enyl)phosphinate;[(2-diphenylphosphanylacetyl)oxyamino]azanium

InChI

InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-18-14(17)11-19(12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10,16H,11,15H2;3-4H,1-2,5-6H2,(H,7,8)

InChI Key

HDBPLTLOJQFMMX-UHFFFAOYSA-N

SMILES

C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2

Canonical SMILES

C=CCP(=O)(CC=C)[O-].C1=CC=C(C=C1)P(CC(=O)ON[NH3+])C2=CC=CC=C2

Other CAS RN

103597-89-3

synonyms

(Diphenylphosphinyl)acetic acid hydrazide mono(di-2-propenylphosphinat e)

Origin of Product

United States

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